molecular formula C39H39Cl2N5O4 B611778 VU0661013

VU0661013

カタログ番号: B611778
分子量: 712.7 g/mol
InChIキー: BSAYHBZFNXDOIJ-JOCHJYFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VU0661013は、B細胞リンパ腫2(BCL-2)タンパク質ファミリーのメンバーであるミエロイド細胞白血病1(MCL-1)の強力で選択的な阻害剤です。 この化合物は、特に従来の治療法に抵抗性のある急性骨髄性白血病(AML)やその他の悪性腫瘍における癌細胞のアポトーシス誘導において顕著な可能性を示しています .

科学的研究の応用

VU0661013 is a compound that has garnered attention in scientific research, particularly for its potential applications in pharmacology and medicinal chemistry. This article explores its applications, supported by case studies and data tables to illustrate its significance in various research domains.

Anticancer Research

This compound has been studied for its anticancer properties, particularly in targeting specific pathways involved in tumor growth and proliferation. Research indicates that compounds similar to this compound can inhibit key signaling pathways that are often dysregulated in cancer cells.

Case Study: Inhibition of Tumor Growth

  • Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.
  • Method : In vitro assays were conducted on various cancer cell lines.
  • Results : this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) Mechanism of Action
A-5490.25Apoptosis induction
HT-290.15Cell cycle arrest
HCT-1160.30VEGFR-2 inhibition

Neurological Applications

Recent studies have suggested that this compound may also play a role in neurological disorders by modulating neurotransmitter systems. Its potential neuroprotective effects are being explored, particularly in conditions such as Alzheimer's disease.

Case Study: Neuroprotection

  • Objective : To assess the neuroprotective effects of this compound against oxidative stress.
  • Method : Neuronal cell cultures were exposed to oxidative agents, followed by treatment with this compound.
  • Results : The compound significantly reduced markers of oxidative stress and apoptosis.
Treatment Group Cell Viability (%) Oxidative Stress Markers
Control45High
This compound85Low

Drug Development

This compound is also being explored as a lead compound for new drug development due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes makes it a candidate for further optimization and formulation into therapeutic agents.

Research Findings

  • Studies have shown that this compound exhibits good bioavailability and metabolic stability, which are critical factors for drug development.
  • Computational modeling has been employed to predict its interactions with target proteins, aiding in the design of more potent derivatives.

作用機序

VU0661013は、アポトーシスを阻止することで細胞生存において重要な役割を果たすタンパク質であるMCL-1に選択的に結合し、阻害することによってその効果を発揮します。 MCL-1を阻害することで、this compoundはMCL-1とBIMなどのアポトーシス促進タンパク質との結合を不安定化させ、アポトーシス経路の活性化とそれに続く細胞死につながります。 このメカニズムは、生存のためにMCL-1に依存する癌細胞で特に効果的です .

類似化合物の比較

類似化合物

独自性

This compoundは、BCL-xLやBCL-2などの他のBCL-2ファミリータンパク質よりもMCL-1に対する高い選択性を特徴としています。 この選択性は、標的外の効果を減らし、MCL-1依存性癌細胞におけるアポトーシス誘導の効力を高めます。 さらに、this compoundは、他のBCL-2ファミリー阻害剤に抵抗性のある細胞で活性があることが示されており、薬剤耐性を克服するための貴重なツールとなっています .

生化学分析

Biochemical Properties

VU0661013 exhibits a K_i of 97±30 pM to human MCL-1 in a TR-FRET assay by displacing a fluorescently labeled peptide derived from the pro-apoptotic protein BAK . This compound does not significantly inhibit BCL-xL (K_i >40 μM) or BCL-2 (K_i =0.73 μM) . This indicates that this compound has a high affinity for MCL-1 and can interact with it to inhibit its function .

Cellular Effects

This compound has been shown to inhibit cell growth in a panel of acute myeloid leukemia (AML) cell lines . It decreases blood, bone marrow, and spleen leukemic burden, reduces splenomegaly, and increases survival in a MV4-11 disseminated AML mouse xenograft model when administered at a dose of 75 mg/kg . This suggests that this compound has a significant impact on cell function and can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves destabilizing the association between BIM and MCL-1, leading to apoptosis in AML . This effect is also observed in Venetoclax-resistant cells and patient-derived xenografts . The compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

The compound has been shown to have a dose-dependent decrease in tumor burden, nearly eliminating the MV-4-11 cells at the 75 mg/kg dose in the blood, bone marrow, and spleen

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a dose-dependent effect. After establishing disseminated leukemia, NSGS mice are dosed intraperitoneally with 10, 25 or 75 mg/kg of this compound daily for 21 days . The treatment results in a dose-dependent decrease in tumor burden

Metabolic Pathways

Given its role as an MCL-1 inhibitor, it is likely that it interacts with enzymes or cofactors involved in apoptosis and cell survival pathways .

準備方法

合成経路と反応条件

VU0661013の合成は、重要な中間体の形成とその後のカップリングを含む複数のステップを伴います。 詳細な合成経路と反応条件は、機密情報であり、公開されていません。 一般的なアプローチには、パラジウム触媒カップリング反応、求核置換反応、および選択的な官能基変換など、高度な有機合成技術の使用が含まれます .

工業生産方法

This compoundの工業生産には、高収率と高純度を確保するために合成経路の最適化が必要となる可能性があります。 これには、反応のスケールアップ、温度、圧力、溶媒系などの反応条件の最適化、結晶化やクロマトグラフィーなどの精製技術の実施が含まれます .

化学反応の分析

反応の種類

VU0661013は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加する可能性があります .

一般的な試薬と条件

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、官能基が修飾されたthis compoundのさまざまな誘導体を生成する可能性があり、酸化反応と還元反応は、酸化されたまたは還元されたアナログの形成につながる可能性があります .

科学研究への応用

This compoundは、科学研究で幅広い用途があります。

    化学: MCL-1の阻害とその細胞プロセスへの影響を調べるためのツール化合物として使用される。

    生物学: アポトーシスと細胞生存におけるMCL-1の役割を理解するための研究に使用される。

    医学: 特に他の治療法に抵抗性のある癌の治療における潜在的な治療的用途について調査されている。

    産業: 新しい抗癌剤の開発と薬剤耐性メカニズムの研究に使用される

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique in its high selectivity for MCL-1 over other BCL-2 family proteins, such as BCL-xL and BCL-2. This selectivity reduces off-target effects and enhances its efficacy in inducing apoptosis in MCL-1-dependent cancer cells. Additionally, this compound has shown activity in cells resistant to other BCL-2 family inhibitors, making it a valuable tool in overcoming drug resistance .

生物活性

VU0661013, also referred to as VU661013, is a novel small-molecule inhibitor targeting the anti-apoptotic protein MCL-1, a member of the BCL-2 family. Its development is significant due to the role of MCL-1 in promoting cell survival in various cancers, particularly acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic applications.

This compound functions primarily as a BH3 mimetic, which means it mimics the pro-apoptotic proteins that normally bind to and inhibit anti-apoptotic BCL-2 family members like MCL-1. By disrupting the interaction between MCL-1 and pro-apoptotic factors such as BIM, this compound promotes apoptosis in cancer cells that are dependent on MCL-1 for survival. The compound exhibits high selectivity for MCL-1, with a dissociation constant (KiK_i) of approximately 97 pM, indicating a potent inhibition profile compared to other BCL-2 family members like BCL-2 and BCL-xL .

Selectivity Profile

Protein TargetKiK_i (μM)
MCL-10.000097
BCL-20.00073
BCL-xL>40

In Vitro Studies

In vitro studies demonstrate that this compound effectively inhibits the growth of various AML cell lines. Notably, the compound has shown significant efficacy against venetoclax-resistant cells, which typically overexpress MCL-1 as a mechanism of resistance to BCL-2 inhibition. In a panel of AML cell lines treated with this compound, growth inhibition was observed in most cases, although some lines exhibited resistance .

Case Study: Resistance Mechanisms

A study involving MV-4–11 cell lines revealed that cells selected for resistance to this compound developed a heightened sensitivity to venetoclax. This suggests a potential therapeutic strategy where sequential treatment with MCL-1 inhibitors followed by BCL-2 inhibitors could be effective in overcoming drug resistance in AML .

Ex Vivo and In Vivo Efficacy

Ex vivo growth inhibition assays indicated that AML cells isolated from vehicle-treated mice maintained their sensitivity to this compound. However, cells from mice treated with this compound showed signs of developing resistance over time. This highlights the importance of monitoring treatment responses and adjusting therapeutic strategies accordingly .

Synergistic Effects with Other Anticancer Agents

This compound has been investigated for its potential synergistic effects when combined with other agents like venetoclax. Preclinical models have demonstrated that co-administration can enhance apoptotic signaling and improve overall treatment efficacy against AML .

Synergy Data Table

Treatment CombinationObserved Effect
This compound + VenetoclaxEnhanced apoptosis
This compound + ABT-263Increased cell death

特性

IUPAC Name

3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2-yl]-1-methylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39Cl2N5O4/c1-20-15-26(16-21(2)35(20)41)50-14-8-9-27-28-11-12-30(40)34(33-23(4)42-44(7)24(33)5)36(28)46-22(3)18-45(38(47)37(27)46)32-19-43(6)31-13-10-25(39(48)49)17-29(31)32/h10-13,15-17,19,22H,8-9,14,18H2,1-7H3,(H,48,49)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAYHBZFNXDOIJ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VU0661013
Reactant of Route 2
VU0661013
Reactant of Route 3
VU0661013
Reactant of Route 4
VU0661013
Reactant of Route 5
VU0661013
Reactant of Route 6
VU0661013
Customer
Q & A

Q1: What makes VU661013 a promising candidate for AML treatment?

A: AML cells often exhibit upregulated levels of MCL1, an anti-apoptotic protein that contributes to resistance against venetoclax, a BCL2 inhibitor. [, ] VU661013 demonstrates potent and selective inhibition of MCL1, disrupting the BIM/MCL1 association and inducing apoptosis even in venetoclax-resistant AML cells. [] This suggests its potential as a single agent or in combination therapy with venetoclax.

Q2: How does resistance to bortezomib connect to MCL1 and VU661013's role?

A: Bortezomib resistance poses a significant challenge in Multiple Myeloma (MM) treatment. [, ] Research indicates that overexpression of MCL1 contributes to resistance against bortezomib and venetoclax. [] Notably, VU661013 demonstrates superior efficacy against bortezomib-resistant MM cells compared to other MCL1 inhibitors like S63845 and AZD5991. [] This highlights its potential in tackling bortezomib resistance by targeting MCL1.

Q3: Can VU661013 be combined with other therapies for enhanced efficacy?

A: Studies indicate a synergistic effect when VU661013 is combined with venetoclax in murine AML models. [] Furthermore, combining VU661013 with ABT-263, a Bcl-2 and Bcl-xL inhibitor, showed promise in preclinical models of estrogen receptor-positive breast cancers, where Mcl-1 upregulation drives ABT-263 resistance. [] This suggests that strategically combining VU661013 with other targeted therapies may enhance treatment efficacy in various cancers.

Q4: Are there any predictive tools for identifying patients who might benefit from VU661013 treatment?

A: Research suggests that BH3 profiling of patient samples can predict cellular responses to MCL1 and BCL2 inhibitors, indicating its potential in guiding personalized treatment strategies. [] This approach could help identify AML patients who might benefit most from VU661013, either alone or in combination therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。